![molecular formula C13H13F3N4 B3159393 N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine CAS No. 861439-50-1](/img/structure/B3159393.png)
N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine
Overview
Description
“N-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine” is a research chemical with the CAS number 861439-50-1 . It has a molecular weight of 282.26 and a molecular formula of C13H13F3N4 . The compound is characterized by a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, and an ethane-1,2-diamine moiety .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrimidine ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 6-position. Attached to the pyrimidine ring is an ethane-1,2-diamine moiety . The exact 3D structure or crystallography data is not available in the searched resources.Physical And Chemical Properties Analysis
The compound has a boiling point of 425.6±55.0 ℃ at 760 mmHg and a density of 1.3±0.1 g/cm3 . It has a complexity of 292 and a topological polar surface area of 63.8 . The compound is canonicalized and has a heavy atom count of 20 .Scientific Research Applications
Therapeutic Potential
Imidazole containing compounds, which include pyrimidin-2-yl compounds, have a broad range of chemical and biological properties. They have been used in the development of new drugs due to their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Some derivatives of imidazole containing compounds have shown good antimicrobial potential .
Antitumor Activity
Compounds similar to “N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine” have been synthesized and evaluated for antitumor potential against different cell lines .
CDK6 Inhibitory Activity
A series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, which are structurally similar to “N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine”, have been designed and synthesized. These compounds have been tested for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells, as well as their CDK6 inhibitory activities .
Anti-fibrosis Activity
Some compounds containing the structure of N-(pyridin-2-yl)pyrimidin-2-amine or N-phenylpyrimidin-2-amine nucleus, which are similar to “N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine”, have displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
properties
IUPAC Name |
N'-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)11-8-10(9-4-2-1-3-5-9)19-12(20-11)18-7-6-17/h1-5,8H,6-7,17H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCZOUBRSFPZTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCCN)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167607 | |
Record name | N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine | |
CAS RN |
861439-50-1 | |
Record name | N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861439-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-[4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,2-ethanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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